REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=S)[NH:10][C:9]=2[CH:14]=1)=[O:4].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[Cl:16][C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:14][C:9]=2[N:10]=1
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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COC(=O)C=1C=CC2=C(NC(O2)=S)C1
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a round bottom flask equipped with a magnetic stirrer, nitrogen inlet
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Type
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TEMPERATURE
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Details
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reflux condenser
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Type
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CUSTOM
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Details
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drying tube
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated by an oil bath at 95°-100° C. for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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filtered
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Type
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DISTILLATION
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Details
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The filtrate was distilled with a short path distillation apparatus
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Type
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CUSTOM
|
Details
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the product was collected at 160°-163° C. at 29 mm Hg
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Type
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CUSTOM
|
Details
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to give a pale yellow solid, m.p. 104°-106° C
|
Name
|
|
Type
|
|
Smiles
|
ClC=1OC2=C(N1)C=C(C=C2)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |